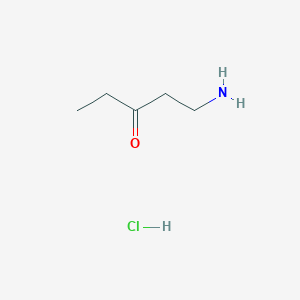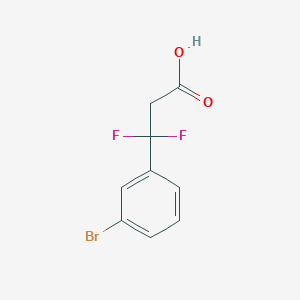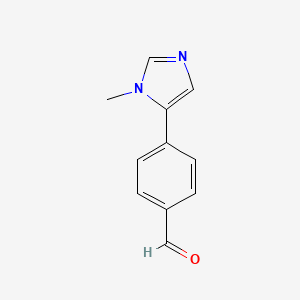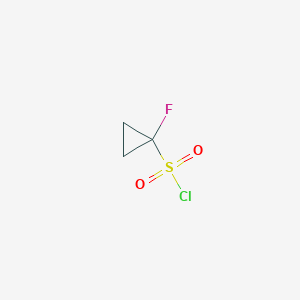
1-aminopentan-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminopentan-3-one hydrochloride, also known as 1-aminopentan-3-ol hydrochloride, is an organic compound consisting of a five-membered ring containing a nitrogen atom and a hydrochloride group. It is a white crystalline solid, soluble in water and ethanol, and is used in organic synthesis. Due to its unique chemical structure, 1-aminopentan-3-one hydrochloride has found a wide range of applications in scientific research, including but not limited to biochemical and physiological studies.
Applications De Recherche Scientifique
1-Aminopentan-3-one hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes and proteins, as well as to study the effects of drugs and other compounds on the body. Additionally, it has been used to study the structure and function of proteins and to study the structure and function of cell membranes.
Mécanisme D'action
1-Aminopentan-3-one hydrochloride works by forming a stable covalent bond with a protein or enzyme, thus inhibiting its function. This inhibition can be used to study the effects of drugs and other compounds on the body. Additionally, it can be used to study the structure and function of proteins and cell membranes.
Biochemical and Physiological Effects
1-Aminopentan-3-one hydrochloride has been used in a variety of biochemical and physiological studies. In particular, it has been used to study the effects of drugs and other compounds on the body. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase-2, and cytochrome P450. Additionally, it has been found to inhibit the activity of several proteins, including adenosine deaminase, thymidylate synthase, and dihydrofolate reductase.
Avantages Et Limitations Des Expériences En Laboratoire
1-Aminopentan-3-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications in scientific research. Additionally, it is stable and can be stored for long periods of time without degradation. However, it can be toxic in large doses and should be handled with caution.
Orientations Futures
Include further studies into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of proteins and cell membranes. Furthermore, research into its use in organic synthesis could lead to new and improved methods for synthesizing organic compounds.
Méthodes De Synthèse
1-Aminopentan-3-one hydrochloride can be synthesized through a reaction between 1-pentanone and hydrochloric acid. This reaction is typically carried out in an acidic medium, such as sulfuric acid, at temperatures between 50-100°C. The reaction yields a white crystalline solid, which is then filtered off and washed with water to obtain 1-aminopentan-3-one hydrochloriden-3-one hydrochloride.
Propriétés
IUPAC Name |
1-aminopentan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXCNGONEBPMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopentan-3-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)







